molecular formula C29H32N2O5 B5050999 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B5050999
M. Wt: 488.6 g/mol
InChI Key: RIAIKWGLSVYDSB-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-7-33-24-15-21(16-25(34-8-2)27(24)35-9-3)28(32)30-22-14-20(11-10-18(22)5)29-31-23-13-17(4)12-19(6)26(23)36-29/h10-16H,7-9H2,1-6H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAIKWGLSVYDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide typically involves a multi-step process:

    Formation of the Benzoxazole Core: The initial step involves the condensation of 2-amino-5,7-dimethylbenzoxazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole core.

    Substitution Reaction: The benzoxazole core is then subjected to a substitution reaction with 2-methylphenylamine to introduce the 2-methylphenyl group.

    Amidation: The final step involves the reaction of the substituted benzoxazole with 3,4,5-triethoxybenzoic acid or its derivatives under dehydrating conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
  • N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzoate

Uniqueness

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern and the presence of triethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

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